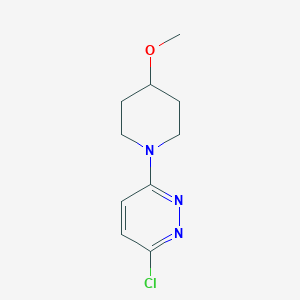
3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine
Übersicht
Beschreibung
“3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine” is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . It is intended for research use only.
Synthesis Analysis
While specific synthesis methods for “3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine” were not found, pyridazinone derivatives, which include this compound, have been synthesized and studied for various pharmacological activities . For example, 6-arylpyridazinones were synthesized in the 1980s and found to have antihypertensive activity .Molecular Structure Analysis
The molecular structure of “3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine” consists of a pyridazine ring with a chlorine atom at the 3rd position and a 4-methoxypiperidin-1-yl group at the 6th position .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Studies have focused on the synthesis and structural analysis of pyridazine derivatives, which exhibit significant pharmaceutical importance due to their heterocyclic nature. For instance, a research effort described the synthesis of a specific pyridazine compound through various chemical processes, elucidated by spectroscopic techniques and confirmed by XRD technique. This study also conducted density functional theory calculations and Hirshfeld surface analysis to understand the molecular interactions and energy frameworks involved in the compound's structure (Sallam et al., 2021).
Biological Properties
Another significant area of research has been the exploration of the biological properties of pyridazine derivatives. Recent studies have highlighted their considerable anti-tumor and anti-inflammatory activities. Through synthesis, characterization, and crystal structure analysis, researchers have provided insight into the theoretical and experimental aspects of these compounds, including their molecular packing strength and intermolecular interaction energies (Sallam et al., 2021).
Surface Protection and Corrosion Inhibition
The potential of pyridazine derivatives in surface protection and corrosion inhibition has also been investigated. For example, a study evaluated the efficiency of certain pyridazine molecules in protecting mild steel surfaces and inhibiting corrosion in a hydrochloric acid solution. The research utilized potentiodynamic polarization, electrochemical impedance spectroscopy, and theoretical studies to understand the inhibitors' mechanisms at the molecular level (Olasunkanmi et al., 2018).
Herbicidal Activity
Research has also explored the herbicidal activities of pyridazine derivatives, with specific compounds demonstrating effectiveness in pre-emergence tests on radish and millet. This line of inquiry not only examines the chemical synthesis of these compounds but also assesses their structure-activity relationships to identify promising new herbicides (Tamura & Jojima, 1963).
Eigenschaften
IUPAC Name |
3-chloro-6-(4-methoxypiperidin-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-8-4-6-14(7-5-8)10-3-2-9(11)12-13-10/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYBNNOYHXWAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



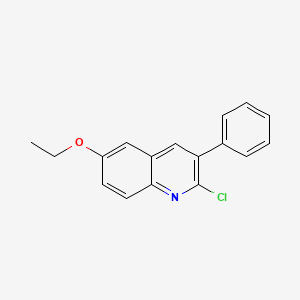
![[5-(2-Fluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1486434.png)
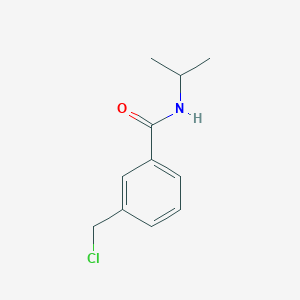
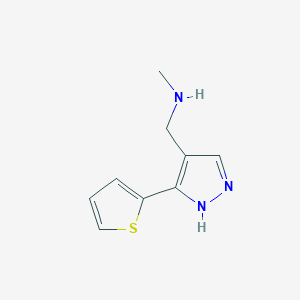
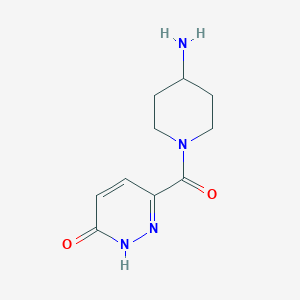
![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)
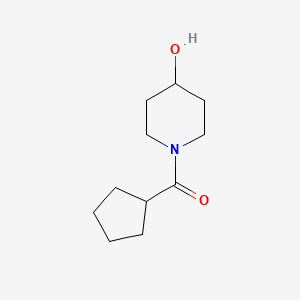
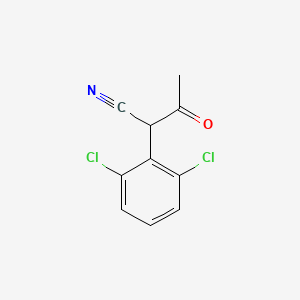
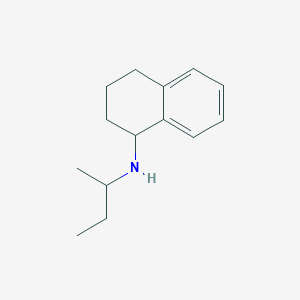
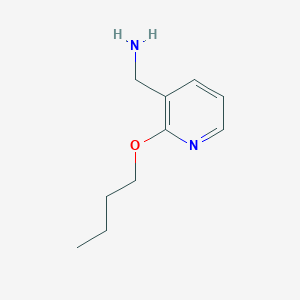

![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)
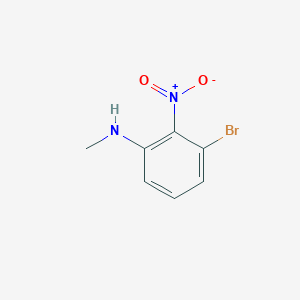
amine](/img/structure/B1486452.png)